1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea
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Overview
Description
1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group, a propan-2-yl group, and a pyridin-3-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea typically involves the reaction of 3-aminopyridine with isocyanates or carbamates under controlled conditions. One common method is the reaction of 3-aminopyridine with 1-(2-hydroxyethyl)-3-isocyanatopropane in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and pyridin-3-yl groups are believed to play a crucial role in its biological activity by interacting with enzymes, receptors, or other biomolecules. These interactions can modulate various cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)pyrrolidine
- 3-Amino-1-propanol
- 2-Hydroxyethyl methacrylate
Uniqueness
1-(2-Hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-hydroxyethyl)-1-propan-2-yl-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9(2)14(6-7-15)11(16)13-10-4-3-5-12-8-10/h3-5,8-9,15H,6-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZZTCFKCLUUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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